molecular formula C10H12ClN3O B2696456 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1211480-09-9

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B2696456
CAS RN: 1211480-09-9
M. Wt: 225.68
InChI Key: RUEDSXXOWWHHAM-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three heteroatoms, one of which is an oxygen atom and the other two are nitrogen atoms . They are known to exhibit a wide range of biological activities, including anti-infective properties .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and structural exploration of oxadiazole derivatives, including compounds structurally related to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, have been a subject of extensive study. The peculiar structural feature of the 1,3,4-oxadiazole ring, with its pyridine type of nitrogen atom, enables effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This structural attribute facilitates a wide array of bioactivities, making these compounds of significant interest in medicinal chemistry and other fields (Verma et al., 2019). Moreover, the development of novel synthetic routes for oxadiazole derivatives highlights their potential for diverse applications, from pharmacology to material science (Sharma et al., 2022).

Pharmacological and Therapeutic Applications

Oxadiazole derivatives have been identified for their therapeutic potency across a wide range of applications. Compounds with the 1,3,4-oxadiazole nucleus, in particular, have been found to exhibit an extensive spectrum of pharmacological activities. These include anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral properties, among others. The research underscores the potential of these compounds in the development of new medicinal agents, contributing significantly to the field of drug development (Rana et al., 2020; Glomb & Świątek, 2021).

properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEDSXXOWWHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

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